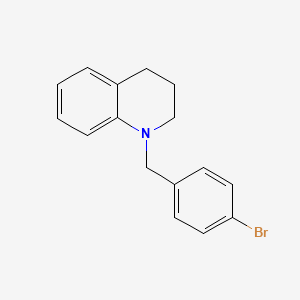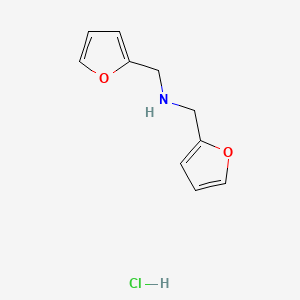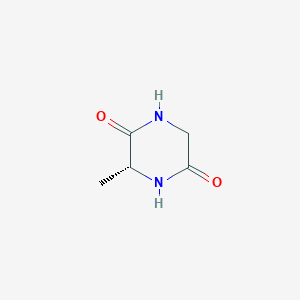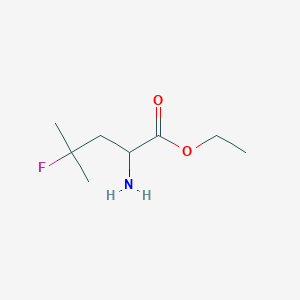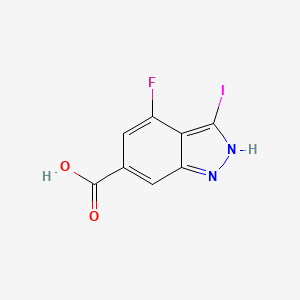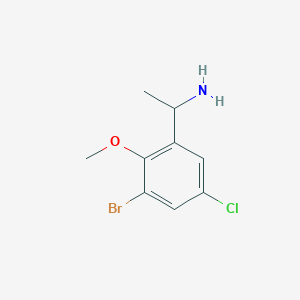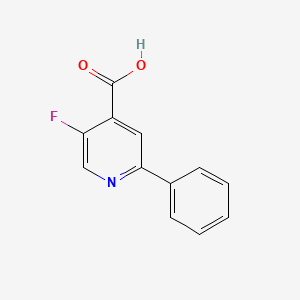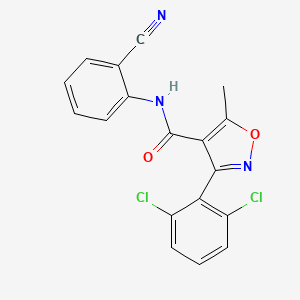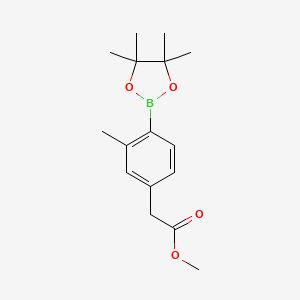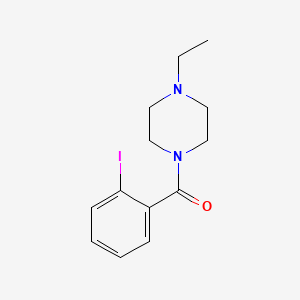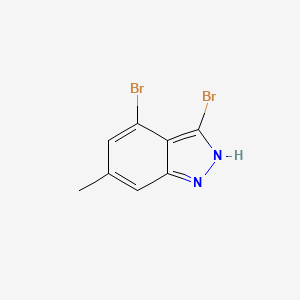
3,4-Dibromo-6-methyl-1H-indazole
Vue d'ensemble
Description
“3,4-Dibromo-6-methyl-1H-indazole” is a chemical compound with the molecular formula C8H6Br2N2 . It is a derivative of indazole, a heterocyclic compound that is a key component in many functional molecules used in a variety of applications .
Synthesis Analysis
The synthesis of indazoles, including “this compound”, has been a subject of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a core indazole ring, which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring . The molecule has two bromine atoms at the 3rd and 4th positions and a methyl group at the 6th position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 390.8±22.0 °C, a density of 2.164±0.06 g/cm3, and a pKa of 10.60±0.40 .
Applications De Recherche Scientifique
Structural and Supramolecular Studies
Research on NH-indazoles, including derivatives similar to "3,4-Dibromo-6-methyl-1H-indazole", has focused on their structural properties, including hydrogen bonding and crystal formation. For example, Teichert et al. (2007) explored the structure of fluorinated indazoles, shedding light on the supramolecular interactions and crystallization behavior of these compounds. Such studies are essential for understanding the chemical and physical properties that could influence the application of "this compound" in materials science and pharmaceutical formulations (Teichert et al., 2007).
Anticancer Research
Indazole derivatives have been investigated for their anticancer properties. For instance, Molinari et al. (2015) synthesized 1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids, demonstrating significant antiproliferative activity against cancer cell lines. This suggests that structurally similar compounds, such as "this compound", could potentially be developed as anticancer agents, emphasizing the relevance of indazole scaffolds in medicinal chemistry (Molinari et al., 2015).
Antimicrobial and Antifungal Activity
Indazoles are also known for their antimicrobial and antifungal properties. Panda et al. (2022) highlighted the impact of the indazole scaffold as both antibacterial and antifungal agents. The study elaborates on the biological activities of indazole derivatives, which include actions against bacterial strains like Escherichia coli and fungal strains like Candida albicans. This indicates the potential for "this compound" to serve as a base for developing new antimicrobial and antifungal medications (Panda et al., 2022).
Enzyme Inhibition
Research by Tzvetkov et al. (2014) on indazole- and indole-carboxamides identified them as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurological disorders. This highlights the potential therapeutic applications of indazole derivatives in neurodegenerative diseases and suggests a pathway for exploring "this compound" in the context of enzyme inhibition for therapeutic purposes (Tzvetkov et al., 2014).
Orientations Futures
Indazole-containing compounds, including “3,4-Dibromo-6-methyl-1H-indazole”, continue to be a focus of research due to their wide range of medicinal applications . Future research may focus on developing new synthetic approaches, exploring their biological activities, and optimizing their properties for various applications .
Mécanisme D'action
Target of Action
3,4-Dibromo-6-methyl-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole derivatives have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For instance, some indazole derivatives can inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Biochemical Pathways
Indazole derivatives are known to impact a variety of biochemical pathways due to their wide range of medicinal applications .
Result of Action
As mentioned earlier, some indazole derivatives can inhibit cell growth of many neoplastic cell lines .
Propriétés
IUPAC Name |
3,4-dibromo-6-methyl-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJYIMGWMIACIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C(=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B3163642.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole](/img/structure/B3163664.png)
